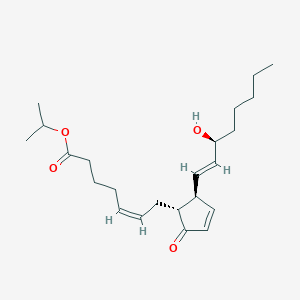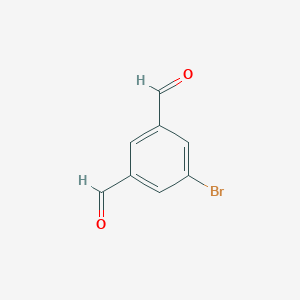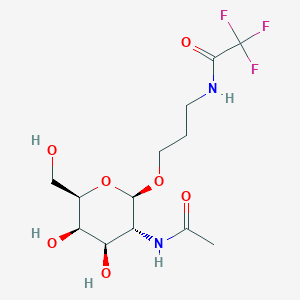
Prostaglandin A2 isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iliren, also known as Tiaprost, is a synthetic analogue of prostaglandin F2α. It is primarily used in veterinary medicine for its luteolytic properties, which help in the synchronization of estrus in livestock. The compound has a molecular formula of C20H28O6S and a molecular weight of 396.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iliren involves several steps, starting from the appropriate cyclopentane derivativeThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Iliren follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Iliren undergoes several types of chemical reactions, including:
Oxidation: Iliren can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Iliren into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Iliren molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogues of Iliren .
Scientific Research Applications
Iliren has several scientific research applications, including:
Chemistry: Used as a model compound for studying prostaglandin analogues.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses in reproductive health.
Industry: Utilized in veterinary medicine for estrus synchronization in livestock
Mechanism of Action
Iliren exerts its effects by mimicking the action of natural prostaglandin F2α. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This results in the regression of the corpus luteum and the synchronization of estrus in livestock .
Comparison with Similar Compounds
Similar Compounds
Cloprostenol: Another prostaglandin analogue used for similar purposes.
Dinoprost: A natural prostaglandin F2α used in veterinary medicine.
Fluprostenol: A synthetic prostaglandin analogue with similar applications
Uniqueness of Iliren
Iliren is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for prostaglandin receptors make it particularly effective for estrus synchronization .
Properties
CAS No. |
114084-85-4 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C23H36O4/c1-4-5-8-11-20(24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-18(2)3/h6,9,14-21,24H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1 |
InChI Key |
MYNMJEGQTXQGKQ-RXMNKVFOSA-N |
SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O |
Synonyms |
PGA2 isopropyl ester prostaglandin A2 isopropyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)


![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)






